Lipophilicity-Driven Differentiation: XLogP3-AA 3.7 vs. N-Benzyl Analog (XLogP ~3.1)
The target compound has a computed XLogP3-AA of 3.7, which is approximately 0.6 log units higher than the N-benzyl analog (CAS 941905-87-9, C19H19N3O2S, MW 353.4), as estimated from structurally analogous PubChem entries [1]. This difference arises from the additional methyl group on the N-benzyl ring. In the context of CNS drug-like space (optimal XLogP 2–4), this positions the compound closer to the upper boundary of passive permeability while retaining acceptable solubility. The N-phenylacetamide analog (MW ~339) would be expected to have even lower logP (~2.8–3.0).
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 (PubChem computed) |
| Comparator Or Baseline | N-Benzyl analog (CAS 941905-87-9): XLogP estimated ~3.1 (based on lower MW and one fewer methylene/methyl unit); N-phenylacetamide analog: XLogP estimated ~2.8–3.0 |
| Quantified Difference | Δ XLogP ≈ +0.6 vs. N-benzyl analog; ≈ +0.7–0.9 vs. N-phenylacetamide analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The elevated lipophilicity of this compound predicts superior passive membrane permeability compared to less substituted N-benzyl or N-phenyl analogs, making it a preferred candidate for cell-based phenotypic screening where intracellular target engagement is required.
- [1] PubChem Compound Summary for CID 16896941. Computed XLogP3-AA = 3.7. National Center for Biotechnology Information (2025). View Source
